molecular formula C11H15NO2 B3252689 2-Phenylvaline CAS No. 21883-61-4

2-Phenylvaline

Cat. No. B3252689
CAS RN: 21883-61-4
M. Wt: 193.24 g/mol
InChI Key: XAWIYXBFKANEFM-LLVKDONJSA-N
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Description

Chemical Reactions Analysis

Amino acid derivatives can participate in various chemical reactions, including those involving their amino and carboxyl groups, as well as reactions specific to their side chains . The exact chemical reactions involving “2-Phenylvaline” are not specified in the available resources .

Scientific Research Applications

Autocatalysis in C-H Bond Activation

Research on 2-phenylpyridine, closely related to 2-Phenylvaline, has revealed insights into C-H bond activation using ruthenium(II) complexes. This study highlights the autocatalytic process catalyzed by carboxylic acid co-products, accelerating the overall reaction. Such research provides a deeper understanding of complex chemical reactions and their potential applications in catalysis and material science (Ferrer Flegeau et al., 2011).

Development of PhenX Toolkit

While not directly related to 2-Phenylvaline, the development of the PhenX Toolkit, a resource for high-priority, well-established measures across various research domains, contributes to the standardization and efficiency in scientific research, potentially impacting studies involving compounds like 2-Phenylvaline (Hamilton et al., 2011).

Role in Phenylketonuria Treatment

Pegvaliase, a treatment for phenylketonuria, involves the breakdown of phenylalanine, a molecule structurally related to 2-Phenylvaline. This research could provide insights into the metabolic pathways and treatment strategies relevant to compounds similar to 2-Phenylvaline (Thomas et al., 2018).

Synthesis of Unusual Amino Acids

The synthesis of kulokekahilide-1, a cytotoxic depsipeptide containing unusual amino acids including 4-phenylvaline, showcases the potential of 2-Phenylvaline in the development of novel therapeutic agents (Kimura et al., 2002).

properties

IUPAC Name

(2R)-2-amino-3-methyl-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWIYXBFKANEFM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylvaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Chaari, A Jenhi, JP Lavergne, P Viallefont - Tetrahedron, 1991 - Elsevier
… (S)-2-phenylleucine 12b from 7b and (S)-2-phenylvaline 14 from 8 (scheme 3). In previous cases, during alkylation reactions, the formation of lactones was never observed. Moreover …
Number of citations: 48 www.sciencedirect.com
G Zhang, G Zhang, J Lei, S Li, S Xu, C Ding… - Chemical Research in …, 2016 - Springer
… 2-Iodobenzyl alcohol, 2-aminobenzylalcohol, 2-bromobenzyl alcohol, 2,4-dichlorobenzyl alcohol, N-phenylglycine, N-(4-chlorophenyl)glycine, 2-phenylvaline and N-phenyl…
Number of citations: 5 link.springer.com

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